molecular formula C10H17N3OSi B8621201 1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carbonitrile CAS No. 101226-40-8

1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carbonitrile

Cat. No.: B8621201
CAS No.: 101226-40-8
M. Wt: 223.35 g/mol
InChI Key: ZNBWZIXSBRVHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carbonitrile is a useful research compound. Its molecular formula is C10H17N3OSi and its molecular weight is 223.35 g/mol. The purity is usually 95%.
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Properties

CAS No.

101226-40-8

Molecular Formula

C10H17N3OSi

Molecular Weight

223.35 g/mol

IUPAC Name

1-(2-trimethylsilylethoxymethyl)imidazole-2-carbonitrile

InChI

InChI=1S/C10H17N3OSi/c1-15(2,3)7-6-14-9-13-5-4-12-10(13)8-11/h4-5H,6-7,9H2,1-3H3

InChI Key

ZNBWZIXSBRVHDM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CN=C1C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carbaldehyde (1.5 g, 6.6 mmol) in 5 mL of MeOH was added hydroxylamine (0.6 mL, 9.1 mmol, 50% aqueous soln) and the reaction stirred for 10 min at RT and then concentrated. The residue was dissolved in 10 mL of DCM and 5 mL of pyridine and cooled in an ice bath. To this mixture was added trifluoroacetic anhydride (4.2 g, 20 mmol) and the reaction stirred for 8 h at RT. The mixture was concentrated and then dissolved in EtOAc (50 mL) and washed with NaHCO3 (2×50 mL) and brine (50 mL). The organic layer was dried (Na2SO4) and concentrated to give 1.2 g (81%) of a brown oil of sufficient purity to use in the next step. 1H-NMR (CDCl3, 400 MHz): δ 7.28 (s, 2H), 5.48 (s, 2H), 3.56 (m, 2H), 0.96 (m, 2H), 0.00 (s, 9H). Mass spectrum (APCI, m/z): Calcd. for C10H17N3OSi, 224.1 (M+H), found 223.6.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Yield
81%

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